molecular formula C7H3BrFNO2 B12960905 7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one

7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12960905
M. Wt: 232.01 g/mol
InChI Key: AZSOBTRQQBEXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one typically involves the bromination and fluorination of benzoxazole derivatives. One common method includes the reaction of 6-fluorobenzoxazole with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
  • 6-Bromo-7-fluorobenzo[d]oxazol-2-amine

Uniqueness

7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C7H3BrFNO2

Molecular Weight

232.01 g/mol

IUPAC Name

7-bromo-6-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrFNO2/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,(H,10,11)

InChI Key

AZSOBTRQQBEXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)O2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.